molecular formula C27H27N3 B12049479 N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine CAS No. 315224-63-6

N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No.: B12049479
CAS No.: 315224-63-6
M. Wt: 393.5 g/mol
InChI Key: HBXSSTCLTDYULX-SGWCAAJKSA-N
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Description

N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of naphthyl groups attached to the piperazine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine typically involves the condensation of 1-naphthaldehyde with 4-(1-naphthylmethyl)-1-piperazinecarboxamide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(2-naphthyl)ethylidene]-4-(2-naphthylmethyl)-1-piperazinamine
  • **N-[(E)-1-(1-phenyl)ethylidene]-4-(1-phenylmethyl)-1-piperazinamine
  • **N-[(E)-1-(2-phenyl)ethylidene]-4-(2-phenylmethyl)-1-piperazinamine

Uniqueness

N-[(E)-1-(1-naphthyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

315224-63-6

Molecular Formula

C27H27N3

Molecular Weight

393.5 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine

InChI

InChI=1S/C27H27N3/c1-21(25-15-7-11-23-9-3-5-14-27(23)25)28-30-18-16-29(17-19-30)20-24-12-6-10-22-8-2-4-13-26(22)24/h2-15H,16-20H2,1H3/b28-21+

InChI Key

HBXSSTCLTDYULX-SGWCAAJKSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC=CC5=CC=CC=C54

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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